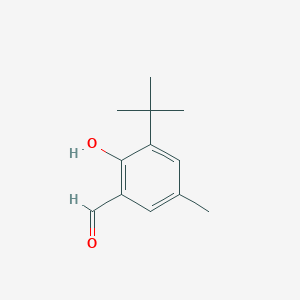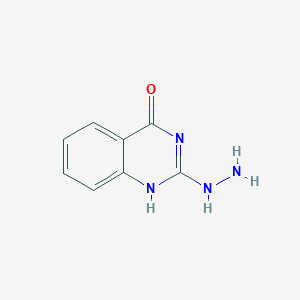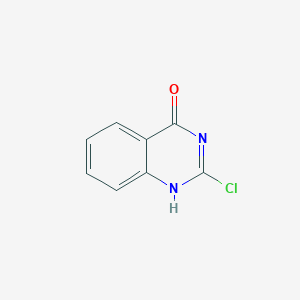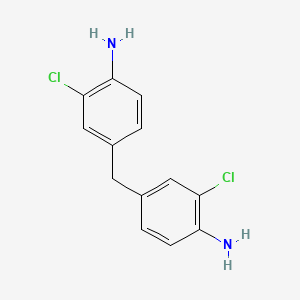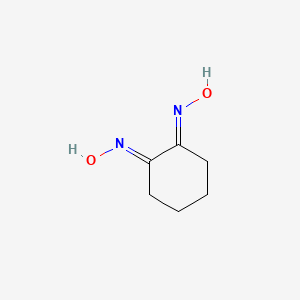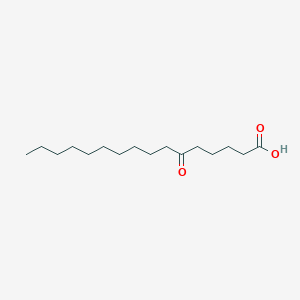
6-oxohexadecanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxohexadecanoic acid is a long-chain fatty acid with the molecular formula C16H30O3 It is characterized by the presence of an oxo group at the sixth carbon position of the hexadecanoic acid chainIt is a ω-oxo fatty acid, which means it has an oxo group at the terminal end of the carbon chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Oxohexadecanoic acid can be synthesized through various methods. One common method involves the oxidation of hexadecanoic acid using specific oxidizing agents. For instance, the oxidation of hexadecanoic acid with potassium permanganate or chromium trioxide can yield this compound. Another method involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method involves incubating 6-aminohexanoic acid with the enzyme and catalase at 30°C for 30 hours in a potassium phosphate buffer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of biocatalysts, such as the ω-amino group-oxidizing enzyme, is preferred due to its high yield and environmentally friendly nature. The reaction conditions are optimized to ensure maximum conversion of the starting material to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Oxohexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be further oxidized to produce diacids.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of hexadecanol.
Substitution: The oxo group can be substituted with other functional groups using appropriate reagents. For instance, the reaction with hydrazine can yield hydrazones.
Major Products Formed: The major products formed from the oxidation of this compound are diacids. Reduction reactions yield alcohols, while substitution reactions can produce various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
6-Oxohexadecanoic acid has several scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Serves as a model compound for studying oxidation and reduction reactions.
Biology:
- Investigated for its role as a metabolite in various biological systems.
- Studied for its potential involvement in metabolic pathways in plants and animals .
Medicine:
- Explored for its potential therapeutic applications due to its structural similarity to other biologically active fatty acids.
- Investigated for its role in lipid metabolism and its potential impact on health.
Industry:
- Used in the production of biodegradable polymers and other industrial chemicals.
- Serves as a raw material for the synthesis of functionalized polycaprolactones with tunable properties .
Mecanismo De Acción
The mechanism of action of 6-oxohexadecanoic acid involves its interaction with various enzymes and metabolic pathways. For instance, it can be oxidized by cytochrome P450 enzymes to produce diacids. These enzymes facilitate the transfer of electrons to the oxo group, leading to its conversion to a carboxylic acid. The compound can also undergo reduction reactions, where reducing agents donate electrons to the oxo group, converting it to an alcohol .
Comparación Con Compuestos Similares
Hexadecanoic acid: A saturated fatty acid without the oxo group.
16-Hydroxy-10-oxohexadecanoic acid: A similar compound with an additional hydroxy group at the sixteenth carbon position.
16-Oxopalmitic acid: Another oxo fatty acid with similar structural features.
Uniqueness: 6-Oxohexadecanoic acid is unique due to the presence of the oxo group at the sixth carbon position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific oxidation and reduction reactions that are not possible with other similar compounds. Additionally, its role as a metabolite in various biological systems further distinguishes it from other fatty acids .
Propiedades
IUPAC Name |
6-oxohexadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h2-14H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAPLVQPMSGGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine;hydrochloride](/img/structure/B7763804.png)

